molecular formula C7H10N2O2 B1278577 tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione CAS No. 4705-52-6

tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No. B1278577
CAS RN: 4705-52-6
M. Wt: 154.17 g/mol
InChI Key: QBCSJOKGNDNJKE-UHFFFAOYSA-N
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Description

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a type of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .


Synthesis Analysis

A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A one-pot protocol for the synthesis of tetrahydroimidazo[1,2-a]pyridines was developed by condensing various 1, n-diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various chemical reactions such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation . Electro-synthesis through a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine resulted in a series of novel tetrahydroimidazo[1,2-a]pyridine-5(1H)-one derivatives .

Scientific Research Applications

    Pharmaceutical Field

    • Imidazo[1,5-a]pyridine compounds are used as candidates in medicinal chemistry .
    • They have been reported in different technological applications, such as anti-cancer drugs .

    Materials Science

    • Imidazo[1,5-a]pyridine derivatives have great potential in materials science .
    • They have been used in optoelectronic devices .

    Chemical Sensors

    • Imidazo[1,5-a]pyridine compounds can be used as chemical sensors .

    Bioimaging

    • Imidazo[1,5-a]pyridine compounds can be used as fluorophores for bioimaging .

    Optical Applications

    • Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices .
    • They have also been used as emitters for confocal microscopy and imaging .

    Pharmaceutical Applications

    • Pyrimidine derivatives, which include imidazo[1,5-a]pyridine derivatives, play a vital role in several biological activities such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, antifungal, analgesic, antioxidant, anticonvulsant, and antiviral .

    Optical Behaviors

    • Imidazo[1,5-a]pyridine scaffolds and derivatives have attracted attention due to their unique chemical structure and optical behaviors .
    • They have been used in a series of pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium salts .

    Fluorophores

    • Imidazo[1,5-a]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties .
    • They have been used both for building small molecules and as ligands for organometallic complexes .

properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-5-3-1-2-4-9(5)7(11)8-6/h5H,1-4H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCSJOKGNDNJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442981
Record name tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

CAS RN

4705-52-6
Record name tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
I Marco, M Valhondo, M Martı́n-Fontecha… - Journal of medicinal …, 2011 - ACS Publications
We report the synthesis of new compounds 4–35 based on structural modifications of different moieties of previously described lead UCM-2550. The new nonpiperazine derivatives, …
Number of citations: 43 pubs.acs.org
AJ Robichaud, DW Engers, CW Lindsley… - ACS Chemical …, 2011 - ACS Publications
This Review describes recent activity in the advancement of ligands for the metabotropic glutamate 4 receptor subtype and their potential utility as central nervous system (CNS) …
Number of citations: 41 pubs.acs.org
H Cho, J Jung, J Kim, S Park… - Asian Journal of Organic …, 2019 - Wiley Online Library
An efficient asymmetric synthetic approach for the synthesis of Cα‐substituted pipecolic acid has been investigated through utilizing an N‐fused bicyclic system. Despite the fluxionality …
Number of citations: 4 onlinelibrary.wiley.com
J Bansagi, C Wilson-Konderka… - The Journal of …, 2022 - ACS Publications
The reaction of the HCl or trifluoroacetic acid salts of primary amines with carbonyldiimidazole (CDI) is shown to be a preparatively useful method for forming monosubstituted …
Number of citations: 2 pubs.acs.org
N Dubois, D Glynn, T McInally, B Rhodes, S Woodward… - Tetrahedron, 2013 - Elsevier
The range and utility of DABAL-Me 3 couplings of methyl esters and free carboxylic acids with primary and secondary amines under a variety of conditions (reflux, sealed tube, …
Number of citations: 39 www.sciencedirect.com
N Dubois, D Glynn, T Mcinally, B Rhodes… - … - nottingham-repository.worktribe.com
The range and utility of DABAL-Me3 couplings of methyl esters and free carboxylic acids with primary and secondary amines under a variety of conditions (reflux, sealed tube, …
RB Taylor, Y Sapozhnikova - Journal of Agricultural and Food …, 2022 - ACS Publications
Some components of plastic food packaging can migrate into food, and whereas migration studies of known components are required and relatively straightforward, identification of …
Number of citations: 11 pubs.acs.org
S Budde - 2022 - epub.uni-regensburg.de
1.1 Summary The work presented herein achieved the application of different facets of visible light mediated photocatalysis towards the synthesis of biologically active and hence …
Number of citations: 4 epub.uni-regensburg.de

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